2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid
Description
The compound 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid features a pyrimidine core substituted with a cyano group at position 5, a 4-methylphenyl group at position 6, and a keto group at position 2. A sulfanyl (-S-) linker connects the pyrimidine ring to a propanoic acid moiety. The propanoic acid group may enhance solubility or enable salt formation for pharmaceutical formulations, while the sulfanyl linker could influence redox stability or molecular interactions.
Properties
Molecular Formula |
C15H13N3O3S |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C15H13N3O3S/c1-8-3-5-10(6-4-8)12-11(7-16)13(19)18-15(17-12)22-9(2)14(20)21/h3-6,9H,1-2H3,(H,20,21)(H,17,18,19) |
InChI Key |
OCHFHDDANFLLGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SC(C)C(=O)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}PROPANOIC ACID typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclocondensation of appropriate precursors such as cyanoacetamide and an aldehyde derivative under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Final Assembly: The final step involves the coupling of the pyrimidine derivative with a propanoic acid derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[5-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the cyano group using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiol reagents for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
Building Block for Synthesis : This compound is utilized as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, making it a versatile intermediate in organic synthesis.
Biology
Enzyme Inhibition Studies : Research indicates that 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown its potential to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis in various organisms.
Protein Binding Studies : The compound has been investigated for its ability to bind to proteins, which could influence drug design and development. Understanding these interactions is crucial for developing therapeutic agents targeting specific proteins involved in disease processes.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. For example, derivatives of similar pyrimidine compounds have demonstrated significant cytotoxicity against various cancer cell lines, including:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Target Compound | HeLa (Cervical Cancer) | TBD | TBD |
| Similar Derivative A | A549 (Lung Cancer) | 5.0 | ROS Generation |
| Similar Derivative B | MCF-7 (Breast Cancer) | 3.2 | Apoptosis Induction |
These findings suggest that the compound may induce apoptosis through mechanisms involving reactive oxygen species generation and mitochondrial dysfunction .
Antimicrobial Activity
The presence of the sulfanyl group suggests potential antimicrobial properties. Compounds with similar structures have been shown to exhibit activity against various bacterial strains:
| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| Chlorophenyl Derivative C | E. coli | 15 |
| Chlorophenyl Derivative D | S. aureus | 18 |
| Target Compound | TBD | TBD |
Research indicates that modifications to the chemical structure can enhance antimicrobial efficacy, making it a candidate for further investigation as an antimicrobial agent .
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of dihydrofolate reductase by the target compound revealed that it could effectively reduce enzyme activity in vitro. This inhibition led to decreased proliferation rates in cancer cell lines, highlighting its potential as a therapeutic agent against cancers reliant on folate metabolism .
Case Study 2: Anticancer Properties
In another investigation, derivatives of this compound were tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity. The most potent derivatives exhibited IC50 values below 10 µM, indicating strong anticancer potential and warranting further exploration in clinical settings .
Mechanism of Action
The mechanism of action of 2-{[5-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}PROPANOIC ACID involves its interaction with specific molecular targets. The cyano and sulfanyl groups can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The table below compares the target compound with structurally related molecules from diverse sources:
Key Differences and Implications
Core Structure: The target’s pyrimidine ring (aromatic, planar) contrasts with the hexahydropyrimidine (saturated, non-planar) in ’s compound, which may affect binding to flat enzymatic active sites . Fluazifop and haloxyfop lack a heterocyclic core, instead relying on aryloxy-phenoxypropanoic acid scaffolds for herbicidal activity via acetyl-CoA carboxylase (ACCase) inhibition .
D(EP) (pKa ~4.8 for similar propanoic acids) . The sulfanyl linker may confer higher oxidative instability compared to ether linkages in fluazifop but could enhance metal-binding capacity.
Biological Activity :
- Pyrimidine derivatives (e.g., ’s compound) often target enzymes like dihydroorotate dehydrogenase (DHODH) or angiotensin-converting enzyme (ACE), suggesting the target could share mechanistic pathways .
- Fluazifop’s herbicidal activity highlights the role of carboxylic acid groups in disrupting lipid biosynthesis, a property the target might exploit if optimized for agrochemical use .
Synthetic Considerations: The sulfanyl linker in the target compound could be synthesized via nucleophilic substitution between a pyrimidine-thiol intermediate and bromopropanoic acid, contrasting with the Friedel-Crafts acylation used for Imp. D(EP) .
Biological Activity
2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring with a cyano group and a sulfanyl moiety, contributing to its biological properties. Its molecular formula is with a molecular weight of approximately 318.36 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the sulfanyl group enhances its binding affinity, potentially modulating pathways involved in inflammation and cancer progression.
1. Antimicrobial Activity
Research has demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in antibiotic development .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies indicated that compounds with similar structures effectively reduced prostaglandin synthesis, leading to decreased inflammation in animal models .
3. Antitumor Activity
In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using MTT assays, indicating varying degrees of sensitivity among different cell lines .
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| K562 | 83.20 | Sensitive |
| MCF7 | >100 | Resistant |
| HeLa | 98 | Moderate sensitivity |
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on COX Inhibition : A series of pyrimidine derivatives were synthesized and tested for their ability to inhibit COX enzymes, revealing structure-activity relationships that favor specific substitutions for enhanced activity .
- Antitumor Efficacy : In a comparative study, the compound was assessed alongside known anticancer agents like doxorubicin, showing promising results in inhibiting tumor growth in vitro .
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with PPARγ and VEGFR2, suggesting potential pathways for therapeutic applications in metabolic disorders and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
